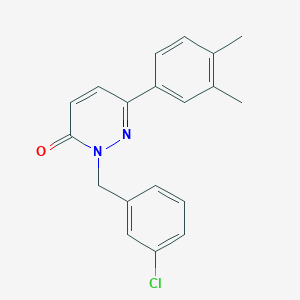
5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral and Antibacterial Potential
Research on compounds with similar structural features has demonstrated notable antiviral and antibacterial properties. For instance, the synthesis of thiadiazole sulfonamides has shown anti-tobacco mosaic virus activity, highlighting potential applications in antiviral research (Chen et al., 2010). Similarly, studies on sulfonamide derivatives have identified compounds with significant antibacterial activity against various pathogens, suggesting their utility in developing new antibacterial agents (Azab et al., 2013).
Cytotoxicity for Cancer Research
The cytotoxic effects of sulfonamide compounds have been explored in cancer research. Aminomethylselenopheno[3,2-b]thiophene sulfonamides, for example, were studied for their cytotoxicity against various cancer cell lines, suggesting potential applications in anticancer drug development (Arsenyan et al., 2016).
Carbonic Anhydrase Inhibition
Sulfonamides, including those with thiophene moieties, have been investigated for their carbonic anhydrase inhibitory activity. This research has implications for the treatment of conditions like glaucoma, suggesting a role in the development of ocular hypotensive medications (Prugh et al., 1991).
Anticonvulsant Properties
The exploration of sulfonamide derivatives in the context of anticonvulsant activity has identified compounds with protective effects against induced convulsions, indicating potential applications in the treatment of epilepsy and related disorders (Farag et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Further studies have demonstrated the utility of sulfonamide derivatives in inhibiting various enzymes, providing insights into their potential therapeutic applications in treating diseases where enzyme regulation is beneficial (Ghorab et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been known to target tyrosinase , an enzyme that plays a critical role in the production of melanin.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit tyrosinase , which suggests that this compound may also interact with its targets by inhibiting their activity.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S3/c1-23-13-4-3-11(9-14(13)24-2)17-20-12(10-25-17)7-8-19-27(21,22)16-6-5-15(18)26-16/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDASIJVAPLAPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

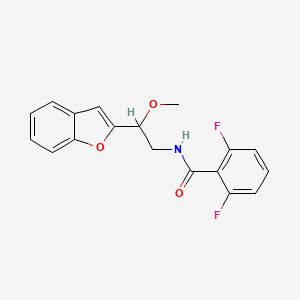
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2456019.png)
![5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)
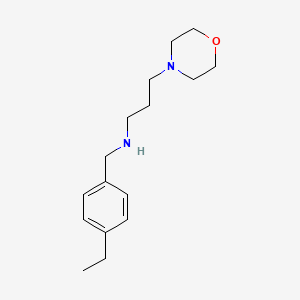
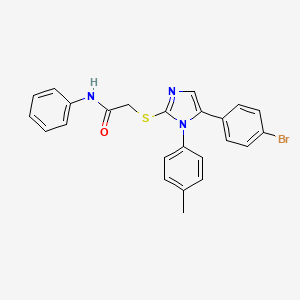

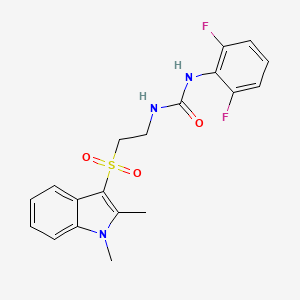
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)
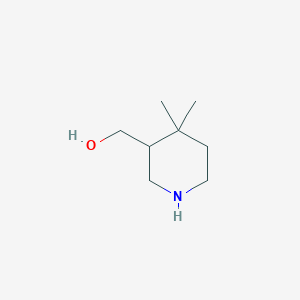
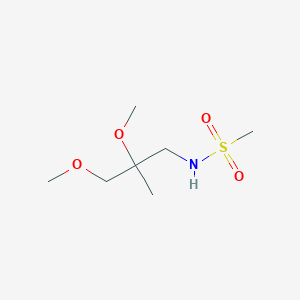
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)
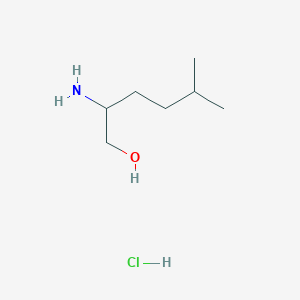
![N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2456034.png)
